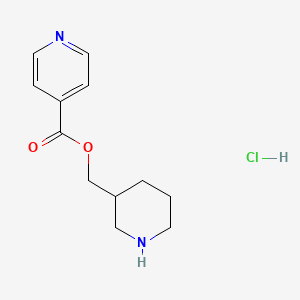
4-(2-Fluorobenzyl)-1,4-diazepan-5-one
Übersicht
Beschreibung
Fluorobenzyl compounds are frequently used across the chemical and life sciences . They are structurally diverse and have a wide range of applications .
Synthesis Analysis
The synthesis of fluorobenzyl compounds often involves cross-coupling reactions of alkyl fluorides with organozinc compounds . This process uses a heterolytic mechanism that involves short-lived ion pairs and uses the stability of the Zn-F bond as the thermodynamic driving force .Molecular Structure Analysis
The molecular structure of fluorobenzyl compounds can be determined using various techniques such as X-ray crystallography . The compound crystallizes in the monoclinic space group C2/c .Chemical Reactions Analysis
Fluorobenzyl compounds can undergo a variety of chemical reactions. For example, they can participate in C(sp2)-C(sp3) cross-coupling reactions .Physical And Chemical Properties Analysis
Fluorobenzyl compounds have unique physical and chemical properties. For example, they have a high affinity for certain receptors and enzymes .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(2-Fluorobenzyl)-1,4-diazepan-5-one is part of the broader class of compounds known as 1,4-diazepines, which are seven-membered heterocyclic compounds with two nitrogen atoms. These compounds, including 4-(2-Fluorobenzyl)-1,4-diazepan-5-one, are noted for their wide range of biological activities. The synthesis and reactions of 1,4-diazepines have been a subject of scientific research due to their medicinal importance. Scientists are actively involved in exploring synthetic schemes, reactivity, and biological evaluation of 1,4-diazepines for potential pharmaceutical applications. These compounds are associated with biological activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, making them of significant interest in pharmaceutical research (Rashid et al., 2019).
Pharmacodynamics and Efficacy
Benzodiazepines, closely related to the chemical structure of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one, have been extensively studied for their pharmacodynamic properties and efficacy in treating anxiety and depression. Alprazolam, a triazolobenzodiazepine, shares pharmacological profiles with 1,4-benzodiazepines and has demonstrated effectiveness in treating anxiety with a lower incidence of drowsiness compared to other benzodiazepines. Such studies highlight the potential of structurally related compounds like 4-(2-Fluorobenzyl)-1,4-diazepan-5-one in therapeutic applications for mental health disorders (Dawson et al., 1984).
Environmental Impact and Water Treatment
Research has also focused on the environmental occurrence, fate, and transformation of benzodiazepine derivatives, including compounds like 4-(2-Fluorobenzyl)-1,4-diazepan-5-one. These compounds, due to their extensive prescription and use, have the potential to become emerging environmental contaminants. Studies have shown the presence of benzodiazepine derivatives in various water sources, including hospital effluents and river water. The research emphasizes the need for effective water treatment methods to remove such contaminants, as they exhibit recalcitrant nature against conventional treatment processes. Advanced combinational treatments, including biological and photochemical processes followed by adsorption to activated carbon, have shown high removal efficiency for benzodiazepine derivatives (Kosjek et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEASQRPUZYFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194935 | |
| Record name | 4-[(2-Fluorophenyl)methyl]hexahydro-5H-1,4-diazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorobenzyl)-1,4-diazepan-5-one | |
CAS RN |
1220030-58-9 | |
| Record name | 4-[(2-Fluorophenyl)methyl]hexahydro-5H-1,4-diazepin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Fluorophenyl)methyl]hexahydro-5H-1,4-diazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394671.png)
![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)
![3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1394675.png)
![3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394676.png)
![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1394680.png)
![3-[2,4-DI(Tert-butyl)phenoxy]azetidine](/img/structure/B1394681.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine](/img/structure/B1394682.png)
![3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394684.png)
